![molecular formula C17H13F2N3O2 B2860500 N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide CAS No. 1376299-72-7](/img/structure/B2860500.png)
N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide, also known as DPP-4 inhibitor, is a class of drugs used in the treatment of type 2 diabetes. This drug works by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme, which is responsible for breaking down incretin hormones. The inhibition of DPP-4 leads to increased levels of incretin hormones, which in turn stimulates insulin secretion and lowers blood glucose levels.
Mécanisme D'action
N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide inhibitors work by inhibiting the N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide enzyme, which is responsible for breaking down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide leads to increased levels of these hormones, which in turn stimulates insulin secretion and lowers blood glucose levels. N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide inhibitors also have other mechanisms of action such as improving beta-cell function and reducing hepatic glucose production.
Biochemical and Physiological Effects:
N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide inhibitors have been shown to have several biochemical and physiological effects. These include increasing insulin secretion, improving beta-cell function, reducing glucagon secretion, and decreasing hepatic glucose production. N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide inhibitors also have cardiovascular benefits such as reducing inflammation, improving endothelial function, and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide inhibitors have several advantages for lab experiments. They are easy to administer, have a good safety profile, and can be used in combination with other drugs. However, there are some limitations to using N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide inhibitors in lab experiments. They may not accurately reflect the complexity of the disease, and there may be species-specific differences in the response to N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide inhibitors.
Orientations Futures
There are several future directions for research on N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide inhibitors. These include developing new and more potent inhibitors, investigating the long-term effects of N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide inhibitors on cardiovascular outcomes, and exploring the potential use of N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide inhibitors in other diseases such as Alzheimer's disease and cancer. In addition, there is a need to better understand the mechanisms of action of N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide inhibitors and their effects on other metabolic pathways.
Conclusion:
In conclusion, N-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide, or N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide inhibitor, is a class of drugs used in the treatment of type 2 diabetes. N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide inhibitors work by inhibiting the N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide enzyme, which leads to increased levels of incretin hormones and improved glycemic control. N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide inhibitors have several advantages for lab experiments, but there are also limitations to their use. Future research on N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide inhibitors will continue to explore their therapeutic potential and expand our understanding of their mechanisms of action.
Méthodes De Synthèse
The synthesis of N-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide involves a multi-step process starting with the reaction of 2,4-difluorobenzyl cyanide with 4-methylbenzylamine in the presence of a base. The resulting intermediate is then reacted with ethyl chloroformate to form the final product. The purity of the product is confirmed by various analytical techniques such as NMR, IR, and HPLC.
Applications De Recherche Scientifique
N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes. Several clinical trials have shown that N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide inhibitors can effectively lower blood glucose levels, improve glycemic control, and reduce the risk of hypoglycemia. In addition, N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide inhibitors have been shown to have cardiovascular benefits, such as reducing the risk of heart failure and stroke.
Propriétés
IUPAC Name |
N'-[cyano-(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2/c1-10-2-5-12(6-3-10)21-16(23)17(24)22-15(9-20)13-7-4-11(18)8-14(13)19/h2-8,15H,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCZADIKIHVVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NC(C#N)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


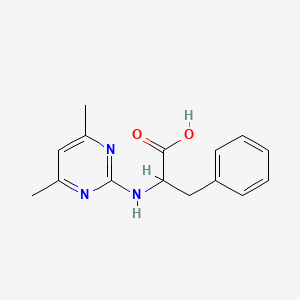
![7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide](/img/structure/B2860423.png)
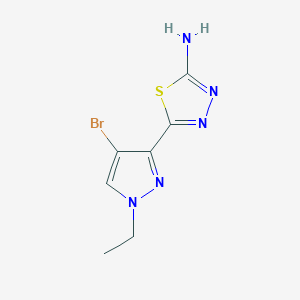
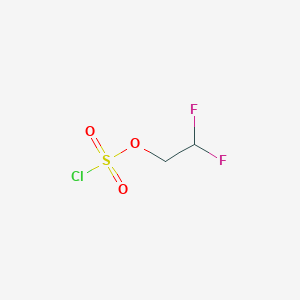
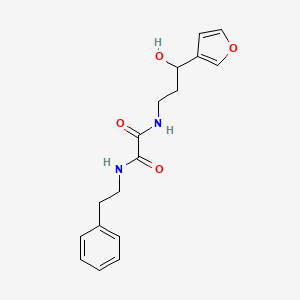
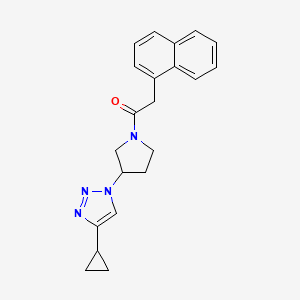

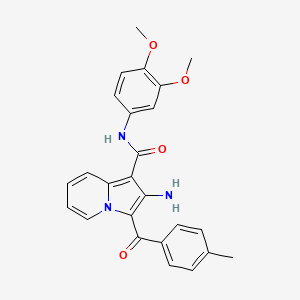
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2860435.png)
![1-(2,5-dimethoxyphenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2860437.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2860438.png)
![1-(3,4-dichlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2860439.png)